Carbamimidoyl-acetic acid ethyl ester

Descripción general

Descripción

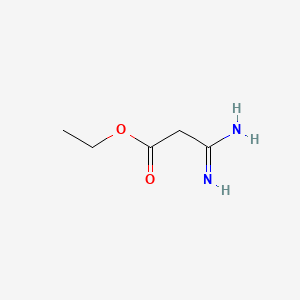

Carbamimidoyl-acetic acid ethyl ester is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Carbamimidoyl-acetic acid ethyl ester, also known as (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride, is a compound with notable biological activity. Its molecular formula is CHNO, and it has a molecular weight of approximately 130.15 g/mol. This compound is being investigated for its potential applications in pharmacology, particularly in the context of anti-inflammatory and analgesic properties.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in pain signaling. The compound's unique structure allows it to act as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds, which is crucial in peptide synthesis and protein crosslinking to nucleic acids .

Inflammatory Response

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce nitric oxide (NO) production in LPS-stimulated microglial cells, indicating its potential to modulate inflammatory responses .

Antiviral Activity

This compound has also been explored for its antiviral properties. It is involved in the synthesis of glycyrrhizic acid amino-acid conjugates, which have demonstrated pronounced antiviral activity against various viruses.

Case Studies and Research Findings

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of glycyrrhizic acid conjugates using this compound, yielding products with confirmed structures via high-resolution NMR spectroscopy. The conjugates exhibited significant antiviral activity, suggesting that this compound could serve as a lead in drug development targeting viral infections.

Another study assessed the compound's efficacy in inhibiting NO production in RAW 264.7 cells, with results indicating an IC value of 30.6 µM compared to indomethacin (IC 13.2 µM) and aminoguanidine (IC 24.2 µM) . These findings underscore its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxycarbamide | CHNO | Known for its antitumor activity; lacks acetic acid moiety. |

| N-Hydroxyurea | CHNO | Exhibits similar biological activities but differs structurally. |

| Ethyl carbamimidate | CHNO | Simpler structure lacking hydroxy group; retains reactivity characteristics. |

The structural uniqueness of this compound provides distinct biological properties compared to these similar compounds.

Synthesis Methods

This compound can be synthesized through various methods involving the activation of carboxylic acids followed by condensation with free amino acids . The synthesis typically utilizes potassium carbonate and ammonium chloride in ethanol under controlled conditions.

Synthesis Route Example

- Reactants : Ethyl 3-ethoxy-3-iminopropionate hydrochloride.

- Conditions : Reflux at 22°C for 24 hours.

- Yield : Approximately 55-60% based on reaction conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that carbamimidoyl-acetic acid ethyl ester exhibits significant antimicrobial activity . Studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent against infectious diseases. The specific mechanisms of action remain to be fully elucidated, but the compound's structural features, including amine groups capable of hydrogen bonding, may play a crucial role in its efficacy.

Anticancer Potential

This compound has been identified as an inhibitor of the B-Raf protein, an oncogene implicated in several cancers. Targeting B-Raf mutations is a promising strategy in cancer therapy, and preliminary studies suggest that this compound may offer a novel approach to cancer treatment by interfering with cell proliferation pathways.

Chemical Properties and Reactions

The presence of functional groups in this compound allows it to participate in various chemical reactions. Its amine groups can act as nucleophiles, making it suitable for synthesis involving nucleophilic substitutions. Additionally, the ester linkage is susceptible to hydrolysis, which can facilitate reactions leading to the formation of other valuable compounds.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against several pathogenic strains. Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics. This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study: Cancer Cell Proliferation Inhibition

In vitro studies evaluating the effect of this compound on cancer cell lines revealed a marked reduction in cell viability associated with B-Raf inhibition. The compound demonstrated dose-dependent effects, emphasizing its potential utility in targeted cancer therapies.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Notes |

|---|---|---|

| Antimicrobial Agents | Inhibition of bacterial and fungal growth | Potential mechanism involves interaction with cell membranes or metabolic pathways |

| Cancer Therapy | B-Raf inhibition | Targets oncogenic pathways, reducing cell proliferation |

| Synthetic Chemistry | Reactivity as a nucleophile | Participates in nucleophilic substitutions; hydrolysis potential |

Q & A

Basic Research Questions

Q. What are the key functional groups in carbamimidoyl-acetic acid ethyl ester, and how do they influence its reactivity in organic synthesis?

- Answer : The compound contains a carbamimidoyl group (NH-C(NH₂)-), an acetic acid-derived ester (COOEt), and an ethyl ester moiety. The carbamimidoyl group acts as a nucleophile due to its lone electron pair on the nitrogen, while the ester group enables participation in condensation or nucleophilic acyl substitution reactions. These functional groups make it valuable in synthesizing heterocycles (e.g., pyridines) via reactions like the Hantzsch synthesis . Characterization via FT-IR and NMR can confirm functional group integrity, with ester carbonyl signals typically appearing at ~170 ppm in NMR .

Q. What methodological approaches are recommended for synthesizing this compound?

- Answer : A common method involves dissolving carbamimidoyl-acetic acid derivatives in ethyl acetate (AcOEt) and reacting with aldehydes or ketones under mild conditions (e.g., room temperature to 65°C). For example, chloroacetaldehyde (50% aqueous solution) can be added to the ester in AcOEt, followed by flash chromatography for purification . Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time (e.g., 0.5–2 hours) to minimize byproducts .

Q. How can researchers purify this compound after synthesis?

- Answer : Flash chromatography using ethyl acetate/hexane gradients (e.g., 1:3 to 1:1 v/v) is effective for isolating the product from polar byproducts. Monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures purity. For large-scale reactions, recrystallization from ethanol or acetone may yield higher purity (>95%) .

Advanced Research Questions

Q. How can reaction pathways involving this compound be analyzed to resolve contradictory mechanistic proposals?

- Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., -labeled reagents) can differentiate between nucleophilic attack at C-2 vs. C-4 positions in heterocycle formation. Computational methods (DFT calculations) further elucidate transition states and regioselectivity, as demonstrated in chromeno[4,3-b]pyridine syntheses .

Q. What advanced analytical techniques are suitable for identifying byproducts in this compound reactions?

- Answer : High-resolution LC-MS coupled with tandem MS/MS fragmentation can detect low-abundance byproducts (e.g., hydrolyzed intermediates or dimerized species). GC-MS is ideal for volatile derivatives, while -DEPT NMR resolves stereochemical ambiguities in complex mixtures .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer : Molecular docking (AutoDock Vina) and quantum mechanical calculations (Gaussian 16) model interactions between the carbamimidoyl group and electrophilic partners (e.g., carbonyl carbons). Parameters like Fukui indices quantify nucleophilicity, while solvent effects (SMD model) refine predictions for aqueous or organic media .

Q. What strategies mitigate competing side reactions during multicomponent reactions with this compound?

- Answer : Steric hindrance can be minimized using bulky solvents (e.g., tert-butanol) to slow dimerization. Catalytic additives (e.g., p-TsOH) accelerate desired pathways, while stepwise addition of reagents (e.g., aldehyde before ketone) reduces cross-reactivity. Real-time monitoring via in-situ IR spectroscopy ensures reaction control .

Q. How does this compound participate in cascade reactions to form polycyclic compounds?

- Answer : In chromeno[4,3-b]pyridine synthesis, the ester undergoes nucleophilic attack at C-2 of chromone-3-carbonitriles, followed by ring opening and cyclocondensation. Intermediate trapping (e.g., with D₂O) and X-ray crystallography validate the proposed intermediates (I-26 and I-27) .

Q. Methodological Notes

Propiedades

IUPAC Name |

ethyl 3-amino-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDKTLKBDJXJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404736 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-10-5 | |

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.